5-(4-Carboxymethylphenyl)dipyrromethane (under argon) 5-(4-Carboxymethylphenyl)dipyrromethane (under argon)
Brand Name: Vulcanchem
CAS No.: 167482-99-7
VCID: VC21264712
InChI: InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

5-(4-Carboxymethylphenyl)dipyrromethane (under argon)

CAS No.: 167482-99-7

Cat. No.: VC21264712

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Carboxymethylphenyl)dipyrromethane (under argon) - 167482-99-7

Specification

CAS No. 167482-99-7
Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name methyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate
Standard InChI InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3
Standard InChI Key IMQPCUGJFLINEV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3

Introduction

Chemical Identity and Structural Characterization

5-(4-Carboxymethylphenyl)dipyrromethane (under argon) is an organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.326 g/mol . It is also known by its IUPAC name 2-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetic acid . The compound belongs to the dipyrromethane family, featuring two pyrrole rings connected by a methine bridge, with a phenyl group bearing a carboxymethyl substituent attached to the bridging carbon.

The structural configuration of this compound is crucial to its functionality. The two pyrrole units provide reactive sites for further transformations, while the carboxymethyl group on the phenyl ring offers additional reactivity and can enhance solubility in certain solvents. The compound appears as a powder under standard conditions .

Molecular Identifiers

For precise identification in chemical databases and literature, the following identifiers are associated with this compound:

Identifier TypeValue
CAS Number167482-99-7
PubChem CID166640404
Molecular FormulaC17H16N2O2
InChIKeyIZOSIJHUAIOFPY-UHFFFAOYSA-N
Exact Mass280.121177757 Da

The presence of "under argon" in the compound's commercial name indicates that it requires storage under an inert argon atmosphere to prevent oxidation, which would compromise its chemical integrity .

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-(4-Carboxymethylphenyl)dipyrromethane is essential for its appropriate handling and application in research settings. The compound demonstrates specific characteristics that influence its behavior in various chemical environments.

Physical Properties

The compound exists as a powder at room temperature and pressure . Its molecular weight of 280.326 g/mol places it in the mid-range for organic compounds, making it suitable for various synthetic applications. The topological polar surface area (TPSA) of 65.5 Ų indicates moderate polarity, which influences its solubility profile .

Chemical Properties

The chemical reactivity of 5-(4-Carboxymethylphenyl)dipyrromethane is largely determined by its functional groups. The compound contains:

PropertyValueSignificance
Hydrogen Bond Donors2Affects solubility and intermolecular interactions
Hydrogen Bond Acceptors3Influences binding capabilities
Rotatable Bonds5Provides conformational flexibility
XLogP3-AA1.6Indicates moderate lipophilicity
Complexity425Reflects structural sophistication

The pyrrole rings in the structure are particularly reactive and can participate in various chemical transformations, making this compound valuable for synthetic chemistry applications. The carboxylic acid group provides a site for further functionalization through esterification, amidation, or reduction reactions .

Synthesis and Production Methods

The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane typically involves specialized conditions to ensure proper formation of the dipyrromethane structure while maintaining the integrity of the carboxymethyl functionality.

Synthetic Routes

Multiple synthetic pathways have been reported for this compound, with varying yields:

Reference YieldPotential Synthetic Approach
95.0%Optimized condensation reaction
75.0%Alternative pathway with modified catalysts
68.0%Less optimized conditions or different starting materials

The highest yield method (95%) likely involves a condensation reaction between pyrrole and 4-carboxymethylbenzaldehyde under strictly controlled conditions . The process typically requires:

  • Anhydrous conditions to prevent side reactions

  • Acid catalysis to promote the condensation

  • Inert atmosphere (argon) to prevent oxidation

  • Careful temperature control to maximize yield

Applications and Research Uses

5-(4-Carboxymethylphenyl)dipyrromethane serves as an important building block in various areas of chemical research and development. Its structural features make it particularly valuable for specific applications.

Porphyrin Synthesis

The primary application of this compound is as a precursor in the synthesis of porphyrins and related macrocyclic compounds. The dipyrromethane structure allows for controlled assembly of porphyrinic systems with specific substitution patterns. The carboxymethyl group provides a functional handle for further modifications or for attachment to other molecules or surfaces.

Materials Science Applications

In materials science, derivatives of this compound can be incorporated into:

  • Light-harvesting systems

  • Sensors and molecular recognition devices

  • Catalytic materials

  • Advanced polymer materials with specific properties

The carboxylic acid functionality allows for convenient coupling to other molecules, polymers, or surfaces, making this compound versatile for materials development .

GradeTypical PurityApplications
Industrial Grade≥95%General synthesis
Reagent Grade≥97%Research applications requiring higher purity
Custom GradeVariableSpecialized applications with specific requirements

The purity level should be selected based on the intended application, with more sensitive applications requiring higher purity material .

Structural Analogs and Comparative Analysis

5-(4-Carboxymethylphenyl)dipyrromethane belongs to a family of dipyrromethane compounds that share similar structural features but differ in their substituents. Understanding these relationships can provide insights into structure-property relationships.

Related Dipyrromethane Compounds

Several compounds share structural similarities with 5-(4-Carboxymethylphenyl)dipyrromethane:

CompoundStructural DifferenceEffect on Properties
5-(Phenyl)dipyrromethaneLacks carboxymethyl groupLower solubility in polar solvents, different reactivity profile
5-(4-Methylphenyl)dipyrromethaneHas methyl instead of carboxymethylEnhanced lipophilicity, reduced functionality for further reactions
5-(4-Hydroxyphenyl)dipyrromethaneHas hydroxyl instead of carboxymethylDifferent hydrogen bonding profile, alternative reactivity

The carboxymethyl group in 5-(4-Carboxymethylphenyl)dipyrromethane provides unique advantages, including enhanced solubility in certain solvents and additional reactive sites for further transformations .

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